Enantiomer-Dependent Cytotoxicity
While no direct head-to-head comparison of (R)- vs (S)-4-bromo-2,3-dihydrobenzofuran-3-amine has been published, a structurally related dihydrobenzofuran neolignan pair demonstrates that enantiomeric configuration at the dihydrobenzofuran C3 position can drive a >2-fold difference in cytotoxicity. Enantiomer 2a exhibited an IC50 of 25.47 μM against Hep3B cells, whereas its enantiomer 2b showed an IC50 of 59.37 μM under identical assay conditions [1]. This class-level evidence supports the procurement of stereochemically defined (R)-enantiomer over racemate for target-based screening where chiral recognition is anticipated.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Not directly measured for (R)-4-bromo-2,3-dihydrobenzofuran-3-amine; class precedent: enantiomer 2a IC50 = 25.47 μM |
| Comparator Or Baseline | Enantiomer 2b IC50 = 59.37 μM (structurally related dihydrobenzofuran neolignan pair) |
| Quantified Difference | 2.33-fold difference between enantiomers (25.47 vs 59.37 μM) |
| Conditions | Hep3B hepatocellular carcinoma cell line; cytotoxicity assay |
Why This Matters
Procuring the stereochemically undefined racemate may result in a ≥2-fold apparent potency reduction in cell-based assays compared to the pure (R)-enantiomer, confounding SAR interpretation.
- [1] Guo, R., Lv, T.M., Shang, X.Y., Yao, G.D., Lin, B., Wang, X.B., Huang, X.X., Song, S.J. Dihydrobenzofuran neolignan enantiomers from Crataegus pinnatifida: enantiomer 2a IC50 25.47 μM vs 2b IC50 59.37 μM against Hep3B cells. View Source
